1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride
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Description
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C21H34Cl2N2O2 and its molecular weight is 417.42. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cholinolytic Applications
Biperiden hydrochloride, a compound closely related to the chemical , is a potent cholinolytic. It is used in treating Parkinson’s disease and various muscular spasms. Its effectiveness in managing uncoordinated muscular movements associated with the use of tranquilizers is also noted. Biperiden is recognized in the vital and essential drug list approved by the Russian Federation Government (Kuz’mina et al., 2018).
Enantioselective Chemical Synthesis
Compounds structurally similar to the chemical have been utilized in enantioselective chemical synthesis. For instance, certain camphor-based amino alcohols and aminodiols, which share a similar bicyclic structure, have been effectively used as ligands in enantioselective diethyl zinc addition to aldehydes, showcasing moderate enantioselectivity (Olubanwo et al., 2018).
Nucleoside Synthesis
Another research application is in the synthesis of novel conformationally locked carbocyclic nucleosides. A study describes the preparation of specific bicyclo[2.2.1]heptan-2-ol derivatives, which are key intermediates in constructing various nucleoside analogues. This highlights the compound’s utility in the field of medicinal chemistry and drug development (Hřebabecký et al., 2006).
Enzymatic Applications
Lipase YS-catalyzed enantioselective acylations of bicyclo[2.2.1]heptane-2,5-diol and similar compounds demonstrate the potential of these substances in enzymatic processes. This research suggests possible applications in the development of optically active pharmaceuticals and fine chemicals (Naemura et al., 1993).
Crystallography and Stereochemistry
In crystallography, the stereochemical assignment of related bicyclic compounds is essential for understanding molecular structure and properties. The precise determination of these structures provides valuable insights into molecular interactions and potential applications in material science and pharmaceuticals (Christensen et al., 2011).
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanylmethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2.2ClH/c24-21(16-25-15-19-13-17-6-7-18(19)12-17)14-22-8-10-23(11-9-22)20-4-2-1-3-5-20;;/h1-5,17-19,21,24H,6-16H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUQWNBXLPZRNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2COCC(CN3CCN(CC3)C4=CC=CC=C4)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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